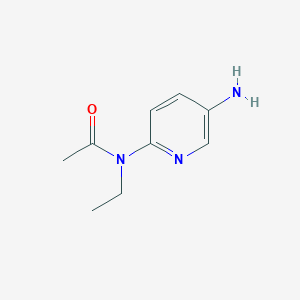

N-(5-aminopyridin-2-yl)-N-ethylacetamide

Description

N-(5-aminopyridin-2-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Properties

IUPAC Name |

N-(5-aminopyridin-2-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(7(2)13)9-5-4-8(10)6-11-9/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZDTWKORFWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(C=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)-N-ethylacetamide typically involves the reaction of 5-aminopyridine with ethyl acetate under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage, resulting in the formation of the desired amide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)-N-ethylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.

Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-nitropyridin-2-yl)-N-ethylacetamide, while reduction could produce N-(5-aminopyridin-2-yl)-N-ethylamine.

Scientific Research Applications

N-(5-aminopyridin-2-yl)-N-ethylacetamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-yl)acetamide

- N-(5-nitropyridin-2-yl)-N-ethylacetamide

- N-(5-aminopyridin-2-yl)-N-methylacetamide

Uniqueness

N-(5-aminopyridin-2-yl)-N-ethylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Biological Activity

N-(5-aminopyridin-2-yl)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and an ethylacetamide moiety. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound in pharmaceutical research.

Target of Action

The primary target of this compound is Cyclooxygenase-1 (COX-1) , an enzyme involved in the conversion of arachidonic acid to prostaglandins, which play critical roles in inflammation and pain signaling.

Mode of Action

This compound acts as a selective inhibitor of COX-1. By inhibiting this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammatory responses and pain relief.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound show significant activity against glioblastoma cells, with IC50 values ranging from 0.59 to 3.24 µM . These findings suggest potential applications in cancer therapy.

In Vivo Studies

Animal model studies further support the anti-inflammatory properties of this compound. Administration in rodent models has shown reduced edema and pain response in inflammatory conditions, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies

- Anti-Glioblastoma Activity : A study focused on the synthesis of pyridine variants highlighted this compound's ability to penetrate the blood-brain barrier effectively. The compound was shown to accumulate in tumor tissues at levels exceeding its IC50, suggesting enhanced efficacy against glioblastoma .

- Inflammation Models : In a controlled experiment using mouse models with induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls. This study emphasizes the compound's potential for treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N-(5-nitropyridin-2-yl)-N-methylacetamide | COX-1 | 4.5 | Moderate anti-inflammatory |

| N-(pyridin-2-yl)acetamide | COX-1 | 6.0 | Mild anti-inflammatory |

| This compound | COX-1 | 0.59 - 3.24 | Significant anti-glioblastoma activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.